2-Amino-N-propylacetamide hydrochloride

Descripción general

Descripción

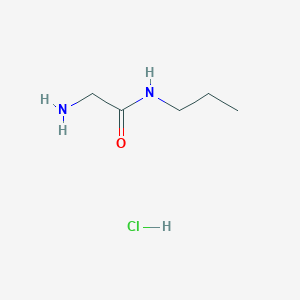

2-Amino-N-propylacetamide hydrochloride is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. It is a white crystalline powder that is soluble in water and ethanol. The compound has a molecular formula of C5H13ClN2O and a molecular weight of 152.62 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-propylacetamide hydrochloride typically involves the nucleophilic substitution of haloalkanes. Primary amines can be synthesized by alkylation of ammonia, where a large excess of ammonia is used if the primary amine is the desired product . Another method involves the reaction of acetophenone with dimethylamine hydrochloride and paraformaldehyde under reflux conditions .

Industrial Production Methods: Industrial production methods for amines, including this compound, often involve catalytic hydrogenation, zinc or tin in dilute hydrochloric acid, and sodium sulfide in ammonium hydroxide solution . These methods are preferred due to their efficiency and high yield of pure products.

Análisis De Reacciones Químicas

Types of Reactions: 2-Amino-N-propylacetamide hydrochloride undergoes various chemical reactions, including nucleophilic acyl substitution, partial hydrolysis of nitriles, and reactions with dehydrating reagents . These reactions are essential for the synthesis and modification of the compound.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include acyl halides, anhydrides, and dehydrating agents such as dicyclohexylcarbodiimide (DCC) . The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure high yields and purity.

Major Products: The major products formed from these reactions include various substituted amides and amine derivatives. These products are crucial for further applications in scientific research and industrial processes.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Amino-N-propylacetamide hydrochloride has been investigated for its potential as a therapeutic agent. Its structural properties allow it to interact with biological systems effectively.

- Neuropharmacology : The compound exhibits properties that may be beneficial in treating neurological disorders. Research indicates that derivatives of propylacetamides can modulate neurotransmitter systems, suggesting potential use in treating conditions like epilepsy and anxiety disorders .

- Anticonvulsant Activity : Related compounds have shown anticonvulsant activity and are being explored for their ability to cross the blood-brain barrier, making them suitable candidates for central nervous system (CNS) drug development .

Synthesis of Prodrugs

This compound serves as a building block for synthesizing prodrugs. Prodrugs are chemically modified drugs that become active only after metabolic conversion in the body.

- Drug Delivery Systems : The compound can be utilized to develop prodrugs that enhance the bioavailability of active pharmaceutical ingredients (APIs). Its ability to form stable covalent bonds with drug molecules allows for controlled release and targeted delivery .

Polymer Chemistry

In polymer science, 2-amino derivatives are crucial for synthesizing new polymers with tailored properties.

- Light-Activated Polymers : The compound's reactivity can be exploited in creating light-sensitive materials that respond to specific wavelengths, leading to applications in smart coatings and drug delivery systems that activate under light exposure .

Data Tables

Case Study 1: Anticonvulsant Properties

A study conducted on various propylacetamides demonstrated that modifications at the amine position significantly affected anticonvulsant activity. The research highlighted that compounds similar to this compound showed promise in reducing seizure frequency in animal models, indicating potential for clinical applications in epilepsy treatment .

Case Study 2: Synthesis of Prodrugs

In a recent investigation, researchers synthesized a series of prodrugs using this compound as a core structure. These prodrugs exhibited enhanced solubility and bioavailability compared to their parent drugs, confirming the utility of this compound in developing effective therapeutic agents for oral administration .

Mecanismo De Acción

The mechanism of action of 2-Amino-N-propylacetamide hydrochloride involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully elucidated, it is known to exert its effects through nucleophilic substitution and acylation reactions . These interactions are crucial for its therapeutic and industrial applications.

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to 2-Amino-N-propylacetamide hydrochloride include other amides and amine derivatives such as N-methylacetamide and N-ethylacetamide . These compounds share similar chemical properties and reactivity patterns.

Uniqueness: What sets this compound apart from its similar compounds is its specific molecular structure, which allows for unique interactions and applications in various fields. Its solubility in water and ethanol also makes it more versatile for different industrial and research applications.

Actividad Biológica

2-Amino-N-propylacetamide hydrochloride (CAS: 67863-04-1) is a compound with significant biological activity, particularly in the fields of neuropharmacology and biochemistry. This article explores its biochemical properties, cellular effects, molecular mechanisms, dosage effects, and involvement in metabolic pathways, supported by data tables and research findings.

This compound is known to interact with various enzymes and proteins, influencing their activity. It can act as either an inhibitor or activator of enzymes, thereby modulating biochemical pathways crucial for cellular function.

Table 1: Summary of Biochemical Interactions

| Interaction Type | Description |

|---|---|

| Enzyme Modulation | Acts as an inhibitor/activator of specific enzymes |

| Protein Binding | Alters protein conformation and activity |

| Gene Regulation | Influences transcription factors affecting gene expression |

Cellular Effects

The compound has notable effects on cellular processes, including:

- Cell Signaling : Alters key signaling pathways that affect cell responses.

- Gene Expression : Modulates the expression of specific genes, impacting overall cellular metabolism.

- Cellular Metabolism : Changes in metabolic flux due to enzyme modulation can lead to altered energy production.

Case Study: Gene Expression Modulation

In a study examining the effects of this compound on neuronal cells, it was found that the compound significantly upregulated genes associated with neuroprotection while downregulating pro-apoptotic genes. This dual action suggests potential therapeutic applications in neurodegenerative diseases.

Molecular Mechanism

The molecular mechanism involves binding to specific sites on enzymes or proteins, leading to conformational changes that affect their activity. This compound also interacts with transcription factors, influencing gene expression.

- Binding Affinity : Studies indicate a strong binding affinity for certain neurotransmitter receptors, suggesting its role in neurotransmission modulation.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage:

- Lower Doses : Beneficial effects such as enhanced enzyme activity and improved metabolic processes.

- Higher Doses : Potential toxicity leading to cellular damage and dysfunction.

Table 2: Dosage Effects Observed in Animal Studies

| Dosage Range (mg/kg) | Observed Effect |

|---|---|

| 1-10 | Increased enzyme activity |

| 10-50 | Neuroprotective effects |

| >50 | Cellular damage |

Metabolic Pathways

The compound is involved in several metabolic pathways, modulating the activity of key enzymes that influence metabolite levels. Its interactions can lead to significant changes in energy production and utilization.

Key Metabolic Interactions:

- Influence on Glycolysis : Enhances glycolytic enzyme activity.

- Impact on TCA Cycle : Modulates enzymes involved in the tricarboxylic acid cycle.

Propiedades

IUPAC Name |

2-amino-N-propylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c1-2-3-7-5(8)4-6;/h2-4,6H2,1H3,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKIBQMLBCQRLCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.